REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14].[CH:15](OC)(OC)OC>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH:14][CH3:15]
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Name
|
|
Quantity
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14.9 g
|
Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C1=C(C=NC=C1)N
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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C(OC)(OC)OC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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After stirring overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated
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Type
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CUSTOM
|
Details
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dried in vacuo for 30 min
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Duration
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30 min
|
Type
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DISSOLUTION
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Details
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The residual oil was dissolved in 130 ml tetrahydrofuran
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Type
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ADDITION
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Details
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220 ml (220 mmol) of 1 M borane-tetrahydrofuran complex were added dropwise under ice cooling
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Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
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Type
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ADDITION
|
Details
|
130 ml 5 N hydrochloric acid solution in ethanol were added carefully
|
Type
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TEMPERATURE
|
Details
|
The solution was refluxed for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature again
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Type
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CUSTOM
|
Details
|
crushed ice
|
Type
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ADDITION
|
Details
|
was added
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Type
|
WASH
|
Details
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The aqueous phase was washed with three 100 ml portions diethyl ether
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Type
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EXTRACTION
|
Details
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the organic layers were extracted with 100 ml 1 N hydrochloric acid solution
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Type
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ADDITION
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Details
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The combined aqueous layers were adjusted to pH 8-9 by addition of concentrated sodium hydroxide solution
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Type
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EXTRACTION
|
Details
|
were extracted with three 500 ml portions ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (magnesium sulfate)
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the solid residue was recrystallized from hexane/ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=C(C=NC=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |